molecular formula C10H7F3N2O B11881518 2-Methyl-6-(trifluoromethyl)quinazolin-4(3H)-one

2-Methyl-6-(trifluoromethyl)quinazolin-4(3H)-one

Cat. No.: B11881518
M. Wt: 228.17 g/mol
InChI Key: BDOARPLOYRTBPM-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)quinazolin-4(3H)-one is a chemical compound with the molecular formula C10H7F3N2O. It belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(trifluoromethyl)quinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-trifluoromethylbenzoic acid with acetic anhydride, followed by cyclization to form the quinazolinone core.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-(trifluoromethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially leading to the formation of dihydroquinazolinones.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various quinazolinone derivatives, each with unique chemical and biological properties.

Scientific Research Applications

2-Methyl-6-(trifluoromethyl)quinazolin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activity, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: The compound’s stability and reactivity make it valuable in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

    2-Methylquinazolin-4(3H)-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    6-Trifluoromethylquinazolin-4(3H)-one: Similar structure but without the methyl group at the 2-position.

    2-Methyl-4(3H)-quinazolinone: Another derivative with different substituents affecting its activity.

Uniqueness: 2-Methyl-6-(trifluoromethyl)quinazolin-4(3H)-one stands out due to the presence of both the methyl and trifluoromethyl groups, which enhance its stability, reactivity, and biological activity. This combination of functional groups makes it a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c1-5-14-8-3-2-6(10(11,12)13)4-7(8)9(16)15-5/h2-4H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOARPLOYRTBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)C(F)(F)F)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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